molecular formula C5H13ClN2O B3379853 (2S)-N-methyl-2-(methylamino)propanamide hydrochloride CAS No. 1777812-87-9

(2S)-N-methyl-2-(methylamino)propanamide hydrochloride

Cat. No.: B3379853
CAS No.: 1777812-87-9
M. Wt: 152.62
InChI Key: RPZMDGWVFXYUAQ-WCCKRBBISA-N
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Description

(2S)-N-methyl-2-(methylamino)propanamide hydrochloride is a chemical compound with potential applications in various scientific fields. It is a derivative of propanamide, featuring a methylamino group and a hydrochloride salt form, which enhances its solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-N-methyl-2-(methylamino)propanamide hydrochloride typically involves the reaction of (2S)-2-(methylamino)propanamide with methylamine in the presence of hydrochloric acid. The reaction conditions often include:

    Temperature: The reaction is usually carried out at room temperature.

    Solvent: Common solvents include water or methanol.

    Catalysts: No specific catalysts are required for this reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Reactors: Depending on the production scale, either batch or continuous reactors are used.

    Purification: The product is purified through crystallization or recrystallization techniques to obtain high purity.

Chemical Reactions Analysis

Types of Reactions

(2S)-N-methyl-2-(methylamino)propanamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: Reduction reactions can convert it into primary or secondary amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents such as alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or amides.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted amides or amines.

Scientific Research Applications

(2S)-N-methyl-2-(methylamino)propanamide hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of (2S)-N-methyl-2-(methylamino)propanamide hydrochloride involves its interaction with specific molecular targets. It may act as an enzyme inhibitor or receptor agonist/antagonist, depending on the biological context. The pathways involved include:

    Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate binding and subsequent catalytic activity.

    Receptor Interaction: Binding to receptors on cell surfaces, modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-(Methylamino)-1-propanol: A structurally similar compound with a hydroxyl group instead of an amide group.

    (2S)-2-(methylamino)-N-(pyrimidin-2-yl)propanamide: Contains a pyrimidinyl group, offering different chemical properties.

    (2S)-N-methyl-2-(methylamino)-N-[4-(propan-2-yl)phenyl]propanamide: Features a phenyl group, providing unique biological activities.

Uniqueness

(2S)-N-methyl-2-(methylamino)propanamide hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its solubility in water and potential for diverse chemical reactions make it a valuable compound in various research fields.

Properties

IUPAC Name

(2S)-N-methyl-2-(methylamino)propanamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O.ClH/c1-4(6-2)5(8)7-3;/h4,6H,1-3H3,(H,7,8);1H/t4-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPZMDGWVFXYUAQ-WCCKRBBISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC)NC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)NC)NC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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